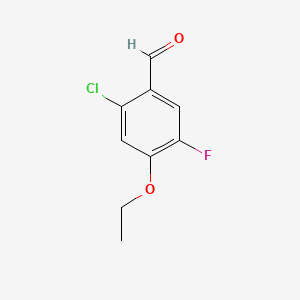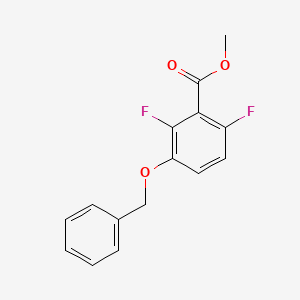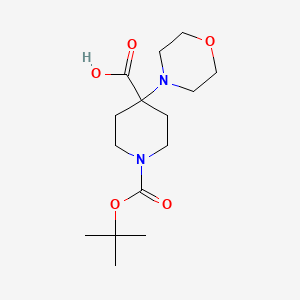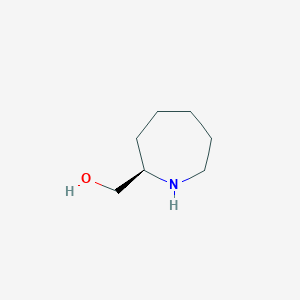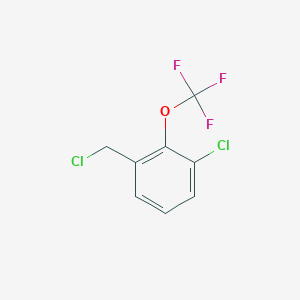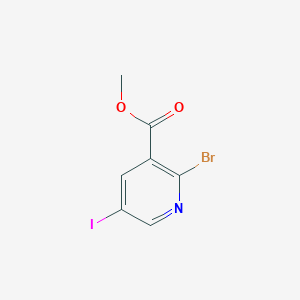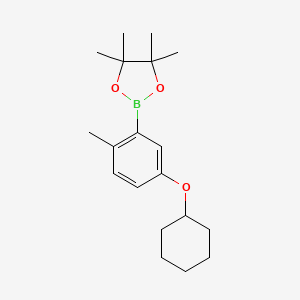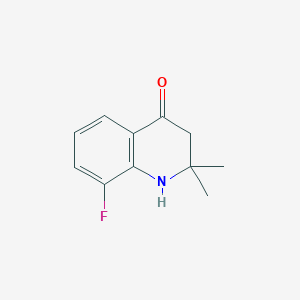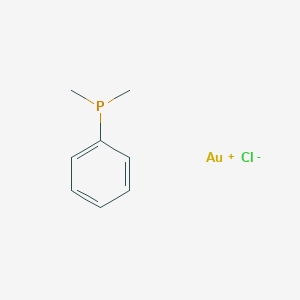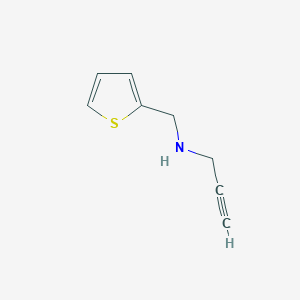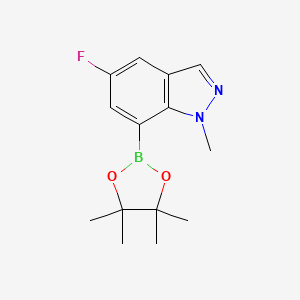![molecular formula C11H13N B14024391 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is an organic compound with the molecular formula C11H13N It is a derivative of cyclobutafindene, characterized by a fused cyclobutane and indene ring system with an amine group attached at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with indene in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives. Substitution reactions can lead to a variety of substituted amines with different functional groups.
科学的研究の応用
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine exerts its effects depends on its specific application. In biological systems, the amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the amine group, making it less reactive in certain chemical reactions.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Contains additional methyl groups and a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential for various applications. Its fused ring system also contributes to its structural uniqueness and potential for use in the synthesis of complex organic molecules.
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
tricyclo[6.3.0.03,6]undeca-1,3(6),7-trien-2-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5,12H2 |
InChIキー |
ALDYYUMPYDZGRT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(CC3)C(=C2C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



